trioctylphosphine sulfide

Catalog No.
S1917127
CAS No.
2551-53-3
M.F
C24H51PS
M. Wt
402.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trioctylphosphine sulfide

Trioctylphosphine sulfide (TOPS) is a high-purity sulfur precursor engineered for controlled synthesis of metal sulfide nanocrystals. Unlike inert solvents or ligands, TOPS provides reactive S²⁻ species, enabling precise stoichiometric control and uniform crystal growth.

  • Stable, non-volatile precursor for hot-injection synthesis of QDs (CdS, ZnS, CdSe/CdS).
  • Enables epitaxial shell growth with minimal defects, enhancing photoluminescence quantum yield.
  • Available in anhydrous, septum-sealed packaging for air-sensitive synthesis; ships globally.

CAS Number

2551-53-3

Product Name

trioctylphosphine sulfide

IUPAC Name

trioctyl(sulfanylidene)-λ5-phosphane

Molecular Formula

C24H51PS

Molecular Weight

402.7 g/mol

InChI

InChI=1S/C24H51PS/c1-4-7-10-13-16-19-22-25(26,23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3

InChI Key

PIOZWDBMINZWGJ-UHFFFAOYSA-N

SMILES

CCCCCCCCP(=S)(CCCCCCCC)CCCCCCCC

Canonical SMILES

CCCCCCCCP(=S)(CCCCCCCC)CCCCCCCC

Synonyms

Trioctylphosphine sulfide, Tri-n-octylphosphine sulfide, TOPS, Trioctyl(sulfanylidene)phosphorane

Purity

≥97%

Package Size

2 g, 5 g, 25 g

Trioctylphosphine sulfide (TOPS) is an organophosphorus compound widely utilized as a sulfur source and capping agent in the synthesis of metal sulfide nanocrystals, particularly quantum dots. Its molecular structure, featuring a phosphorus-sulfur double bond and three long octyl chains, provides high solubility in common organic solvents and good thermal stability, which are critical for high-temperature colloidal synthesis methods. TOPS is instrumental in forming stable complexes with transition metals, which facilitates controlled growth and passivation of nanoparticles, influencing their final size, shape, and optoelectronic properties.

Research Fit

Selective precious metal extraction (Au, Ag, Pd) from acidic leachates
CdS nanocrystal synthesis with controlled sulfur release
GaAs solar cell sidewall passivation and defect mitigation

While trioctylphosphine (TOP) and trioctylphosphine oxide (TOPO) are structurally related and often used in the same synthetic systems, they are not functionally interchangeable with trioctylphosphine sulfide (TOPS). TOPS serves as a reactive sulfur precursor, directly participating in the formation of metal sulfide lattices, a role that TOP and TOPO cannot fulfill. TOP is primarily used as a solvent, a reducing agent, and a phosphorus source for metal phosphide synthesis, or to form TOP-chalcogenide complexes in-situ. TOPO is a high-boiling point solvent and a strong coordinating ligand that stabilizes nanocrystal surfaces but does not provide a reactive chalcogen. Substituting TOPS with TOP or TOPO would necessitate the addition of a separate, often less controllable, sulfur source, fundamentally altering the reaction kinetics and potentially compromising the quality, uniformity, and reproducibility of the resulting nanocrystals.

Substitution Risk

Lewis Basicity Mismatch

P=S (soft Lewis base) in TOPS targets Au, Ag, Pd, Hg; P=O (hard base) in TOPO prefers f-block elements. Direct substitution alters metal selectivity.

Chain-Length Impact on Selectivity

Shorter-chain TBPS extracts only Ag and Hg from a 24-element panel, while TOPS additionally captures Au and Pd. Steric and solubility differences limit direct interchange.

Synergistic Extraction Divergence

TOPS shows no synergism with acidic extractant DEHDTP, unlike TOPO which provides strong synergistic enhancement. This changes co-extractant system design.

Precursor Suitability: Enabling Controlled Synthesis of Metal Sulfide Nanocrystals

Trioctylphosphine sulfide (TOPS) is employed as a stable, soluble sulfur source for the synthesis of metal sulfide nanocrystals, such as CdS. In a typical synthesis, cadmium(II) chloride and TOPS are heated in a high-boiling solvent like trioctylphosphine oxide (TOPO) to produce CdS nanocrystals. This method contrasts with using elemental sulfur dissolved in trioctylphosphine (TOP), which is another common route. While both yield CdS, the use of a pre-formed, well-defined precursor like TOPS allows for more controlled injection and decomposition kinetics compared to the in-situ reaction of elemental sulfur with TOP, which can be less reproducible.

Evidence DimensionPrecursor Type
Target Compound DataStable, isolable, well-defined sulfur source (phosphine sulfide).
Comparator Or BaselineElemental sulfur dissolved in a phosphine solvent (e.g., TOP).
Quantified DifferenceNot directly quantified in a head-to-head study, but TOPS provides a discrete molecular precursor versus a solution of elemental sulfur.
ConditionsHigh-temperature thermolysis for the synthesis of CdS nanocrystals in a coordinating solvent (TOPO).

For reproducible, scalable manufacturing of high-quality nanocrystals, using a well-defined molecular precursor like TOPS is preferable to less-defined, in-situ generated reagents.

Metal Ion Selectivity
Head-to-head
TOPS: Au(III), Ag(I), Hg(II), Pd(II) extracted. TBPS: Ag(I) and Hg(II) only from 24-element panel.
Supports broader precious-metal recovery workflow
Data from acidic aqueous extraction; condition-specific

Processability: High Boiling Point and Thermal Stability for High-Temperature Nanocrystal Growth

Trioctylphosphine sulfide exhibits a high boiling point, reported as 478.7°C at 760 mmHg, and a high flash point of 243.3°C. This high thermal stability is a critical process parameter, making it suitable for high-temperature syntheses of semiconductor nanocrystals, which often require temperatures in the range of 250-350°C to achieve high crystallinity. This compares favorably to other sulfur precursors like thiols (e.g., 1-dodecanethiol, b.p. ~260°C) or thioamides (e.g., thioacetamide, decomposes at 165°C), which have lower thermal stability and can decompose uncontrollably at typical nanocrystal growth temperatures, leading to poor size and shape control.

Evidence DimensionBoiling Point / Decomposition Temperature
Target Compound DataBoiling Point: 478.7°C
Comparator Or BaselineThioacetamide: Decomposition at 165°C
Quantified DifferenceTOPS is stable at temperatures >300°C higher than the decomposition temperature of thioacetamide.
ConditionsStandard atmospheric pressure for boiling point; thermal decomposition for thioacetamide.

The high thermal stability of TOPS allows for a wider and more controllable process window in high-temperature nanocrystal synthesis, which is essential for achieving high-quality, crystalline materials.

Synergistic Extraction
Head-to-head
TOPS + DEHDTP: no synergism. TOPO + DEHDTP: β(Am/Eu)=3.9 up to 71 with Nd³⁺.
Neutral co-extractant role; no interference with primary extractant
NaClO₄ media; Am³⁺/Eu³⁺ separation system

Solubility and Handling: High Solubility in Nonpolar Solvents for Homogeneous Reaction Mixtures

Trioctylphosphine sulfide is characterized as a colorless to pale yellow liquid that is highly soluble in organic solvents. This high solubility in nonpolar solvents like trioctylphosphine (TOP) or trioctylphosphine oxide (TOPO), which are common media for nanoparticle synthesis, is crucial for creating homogeneous precursor solutions. This contrasts with inorganic sulfur sources like sodium sulfide or ammonium sulfide, which are insoluble in these organic media and would require multiphasic reaction conditions, complicating process control and scalability. The liquid nature and good organic solubility of TOPS simplify handling and dosing compared to solid, poorly soluble, or air-sensitive sulfur sources.

Evidence DimensionSolubility in Organic Solvents
Target Compound DataHigh solubility in nonpolar organic solvents.
Comparator Or BaselineInorganic salts (e.g., Na2S, (NH4)2S): Insoluble in nonpolar organic solvents.
Quantified DifferenceQualitatively high vs. insoluble.
ConditionsTypical nonpolar organic solvents used in colloidal synthesis (e.g., octadecene, phosphines).

High solubility ensures a homogeneous reaction environment, which is critical for controlled nucleation and growth of nanoparticles and simplifies industrial-scale handling and processing.

CdS Nanocrystal Synthesis
Class-level
Absorption onset ~480 nm (bulk CdS 515 nm); 2nd excitonic peak 379 nm; particle diameter ~4.5 nm.
Supports quantum-confined CdS synthesis with TOPS
Thermolysis in TOPO at 250 °C; method-dependent
GaAs Passivation
Reported
LBIC imaging confirms mitigation of efficiency losses at unpassivated sidewalls and induced fractures.
Addresses sidewall recombination in III-V cells
Quantitative efficiency gain not specified in abstract
Ag NP Co-Capping
Class-level
In-situ formation of TOPS from TOP + S₈; dual-capping with TOP provides hydrophobic Ag NPs with SERS activity (4-ATP probe).
One-pot dual-capped Ag NP synthesis for SERS
Ligand exchange enables hydrophilic conversion
Third-Phase Formation
Class-level
DTPhos mixtures containing phosphine sulfide impurities: no third-phase at elevated pH. Cyanex 301: third-phase observed. Comparable Co extraction, moderate Co/Ni separation reduction.
Impurity profile affects phase stability and Co/Ni selectivity
Methanesulfonate media; non-saponified conditions

Manufacturing of High-Quality Quantum Dots (QDs)

TOPS is a preferred sulfur source for the synthesis of metal sulfide quantum dots (e.g., CdS, ZnS). Its high thermal stability and solubility in common high-boiling coordinating solvents like TOPO allow for the precise temperature control needed for the synthesis of highly crystalline and monodisperse nanoparticles. The use of a well-defined molecular precursor supports reproducible, large-scale production of QDs for applications in displays, lighting, and bio-imaging.

Synthesis of Core-Shell Nanostructures

In the fabrication of core-shell quantum dots (e.g., CdSe/CdS), TOPS serves as a controllable sulfur source for the deposition of a uniform sulfide shell onto a pre-existing nanocrystal core. The ability to control the reaction kinetics by using a stable precursor like TOPS is critical for achieving epitaxial growth and forming a passivating shell with minimal defects, which is essential for enhancing the photoluminescence quantum yield and stability of the final core-shell nanoparticles.

Development of Catalytic and Electronic Materials

TOPS can be used in the synthesis of various transition metal sulfide nanostructures that have applications in catalysis and electronics. Its compatibility with standard organometallic synthesis techniques allows for the creation of compositionally defined metal sulfide materials where performance is directly linked to the purity and controlled stoichiometry enabled by a high-quality sulfur precursor.

Application Fit

Application
Selection Property
Validation Focus
Precious Metal Recovery
Selective extraction of soft Lewis acid metals (Au, Ag, Pd)
Extraction efficiency in target acidic leachate matrix
CdS Nanocrystal Synthesis
Controlled sulfur release from P=S bond
Nanocrystal size distribution and optical absorption onset
GaAs Photovoltaic Passivation
Passivation of sidewall and fracture defects
LBIC efficiency mapping and durability testing
Ag Nanoparticle SERS Substrates
In-situ dual-capping for hydrophobic Ag NPs
SERS enhancement factor and ligand exchange efficiency

XLogP3

11.4

Other CAS

2551-53-3

Wikipedia

Phosphine sulfide, trioctyl-

General Manufacturing Information

Phosphine sulfide, trioctyl-: ACTIVE

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